molecular formula C22H22N2O5 B2424404 1-Fmoc-D-prolyl-glycine CAS No. 2361610-55-9

1-Fmoc-D-prolyl-glycine

Cat. No.: B2424404
CAS No.: 2361610-55-9
M. Wt: 394.427
InChI Key: YINDOSYVRZADBY-LJQANCHMSA-N
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Description

1-Fmoc-D-prolyl-glycine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine ring, and an amino acetic acid moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fmoc-D-prolyl-glycine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the pyrrolidine ring: The protected amine is then subjected to cyclization reactions to form the pyrrolidine ring.

    Introduction of the acetic acid moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers, which can efficiently carry out the coupling reactions and deprotection steps required for the synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Fmoc-D-prolyl-glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Fmoc-D-prolyl-glycine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-Fmoc-D-prolyl-glycine apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and versatility in synthetic applications. The presence of the pyrrolidine ring, in particular, offers distinct steric and electronic properties that can influence the outcome of chemical reactions.

Biological Activity

1-Fmoc-D-prolyl-glycine is a compound of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of proline, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its structure can be represented as follows:

  • Molecular Formula : C14H17N1O2
  • Molecular Weight : 245.29 g/mol
  • CAS Number : 1451-90-7

The presence of the Fmoc group enhances the compound's stability and solubility, making it suitable for various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Modulation of Protein Interactions : By mimicking natural peptides, it can alter protein-protein interactions, impacting cellular signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Properties : Studies have shown that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways. For instance, it has been observed to affect the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
  • Fibroblast Proliferation Enhancement : Similar to other proline derivatives, it may promote fibroblast proliferation and collagen synthesis, which are essential for wound healing processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity in vitro :
    • A study demonstrated that this compound inhibited the growth of human cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .
  • Wound Healing Applications :
    • Research indicated that collagen peptides derived from proline enhance fibroblast activity and collagen deposition in wound healing models. The incorporation of this compound into peptide formulations showed improved outcomes in skin regeneration studies .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Data Table

The following table summarizes key research findings related to the biological activities of this compound:

StudyBiological ActivityFindings
AnticancerInhibited proliferation in cancer cell lines; induced apoptosis.
Wound HealingEnhanced fibroblast proliferation; increased collagen synthesis.
AntimicrobialSignificant antibacterial activity against common pathogens.

Properties

IUPAC Name

2-[[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINDOSYVRZADBY-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361610-55-9
Record name 2-{[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid
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